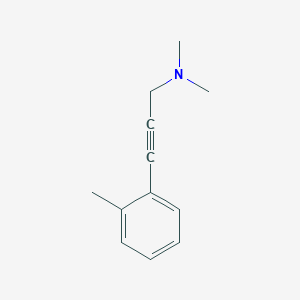

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N,N-dimethyl-3-(2-methylphenyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C12H15N/c1-11-7-4-5-8-12(11)9-6-10-13(2)3/h4-5,7-8H,10H2,1-3H3 |

InChI Key |

KAMUFWHEGHLVGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C#CCN(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethyl N 3 O Tolylprop 2 Ynyl Amine

Multicomponent Reaction Strategies for Tertiary Propargylamines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of several bonds in a single, one-pot procedure, starting from simple and readily available molecules. phytojournal.comnih.gov These reactions are distinguished by their high selectivity, operational simplicity, and atom economy, making them powerful tools for constructing complex molecular architectures. researchgate.netrsc.org Among various MCRs, the A³-coupling reaction has emerged as a premier method for the synthesis of propargylamines. phytojournal.comresearchgate.net

The A³-coupling reaction is a one-pot, three-component condensation of an aldehyde, a terminal alkyne, and an amine, which provides a direct and atom-economical route to propargylamines. beilstein-journals.orgresearchgate.netmdpi.com This method is one of the most straightforward and widely utilized strategies for preparing these valuable compounds. phytojournal.comresearchgate.net The general mechanism is believed to involve the in situ formation of an iminium ion from the aldehyde and amine, followed by a nucleophilic attack from a metal acetylide, which is generated from the terminal alkyne and a catalyst. d-nb.infomdpi.compnu.ac.ir This process efficiently creates a new C-C bond through the activation of the alkyne's C-H bond. phytojournal.com

A wide array of transition metals have been successfully employed to catalyze the A³-coupling reaction. phytojournal.com Catalysts based on copper, silver, gold, iron, zinc, nickel, and iridium have all been reported to facilitate this transformation. phytojournal.combeilstein-journals.orgmdpi.com The primary role of the metal catalyst is to activate the terminal C-H bond of the alkyne, making the alkyne proton more acidic and facilitating the formation of a metal acetylide intermediate, which is crucial for the subsequent nucleophilic addition to the iminium ion. phytojournal.commdpi.com

####### 2.1.1.1.1. Copper-Catalyzed Methodologies for Propargylamine (B41283) Synthesis

Copper-based catalysts are the most extensively studied and utilized for the synthesis of propargylamines via A³-coupling. researchgate.netresearchgate.net The first successful use of copper(I) salts marked a significant advancement in this field. researchgate.netresearchgate.net Since then, a variety of copper catalysts, including both homogeneous and heterogeneous systems, have been developed. These range from simple copper salts like CuI and CuBr to more complex systems such as copper-containing minerals (e.g., malachite), copper nanoparticles immobilized on supports, and copper-functionalized metal-organic frameworks (MOFs). nih.govresearchgate.nettandfonline.comrsc.org The versatility, low cost, and high efficiency of copper catalysts make them a popular choice for this transformation. researchgate.net

| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cu(OAc)₂ | Formaldehyde (B43269) | Primary Amines/Arylboronic Acids | Various Alkynes | - | - | Good | rsc.orgnih.gov |

| MIL-101(Cr)-SB-Cu | 4-Methylbenzaldehyde | Morpholine | Phenylacetylene | Solvent-free | 100 | 86 | nih.gov |

| Malachite [Cu₂(CO₃)(OH)₂] | Various Aldehydes | Secondary Amines | Phenylacetylene | Toluene | Reflux | 36-98 | researchgate.net |

| Fe₃O₄@Starch-Acr@Cu(II) | Aromatic/Aliphatic Aldehydes | Piperidine, Morpholine | Phenylacetylene | - | - | ~87 (mean) | tandfonline.com |

| Cu(II)-salen complexes | Various Aldehydes | Secondary Amines | Various Alkynes | Mechanochemical (Solventless) | - | Very good to excellent | rsc.org |

####### 2.1.1.1.2. Silver- and Gold-Catalyzed Methodologies in A³-Coupling

Alongside copper, other coinage metals like silver and gold have proven to be highly effective catalysts for A³-coupling reactions. mdpi.comrsc.orgresearchgate.net

Silver-Catalyzed Methodologies: The first silver-catalyzed A³-coupling was reported in 2003, utilizing silver iodide (AgI) in water, and was particularly effective for reactions involving aliphatic aldehydes. mdpi.comresearchgate.net Since then, various silver-based systems have been explored, including heterogeneous catalysts like silver sulfide (B99878) (Ag₂S) nanoparticles, which offer high efficiency and reusability under solvent-free conditions. kashanu.ac.ir Silver catalysts often function well in aqueous media, aligning with the principles of green chemistry. mdpi.com

Gold-Catalyzed Methodologies: Gold catalysts, in both Au(I) and Au(III) oxidation states, are recognized for their high activity in promoting A³-couplings. researchgate.netresearchgate.netacs.org Homogeneous catalysts, such as gold(III) salen complexes, can efficiently catalyze the reaction in water at moderate temperatures, yielding propargylamines in excellent yields. researchgate.netacs.org Heterogeneous gold catalysts, where gold species are supported on materials like ceria (CeO₂) or zirconia (ZrO₂), have demonstrated exceptionally high catalytic activity and stability. researchgate.net

| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| AgI | Aliphatic/Aromatic Aldehydes | Secondary Amines | Various Alkynes | Water | 100 | Moderate to high | mdpi.comresearchgate.net |

| Ag₂S NPs | Aromatic/Aliphatic Aldehydes | Secondary Amines | Terminal Alkynes | Solvent-free | 80 | Good to excellent | kashanu.ac.ir |

| NHC-Ag(I) Complex | Benzaldehyde | Piperidine | Phenylacetylene | Neat | 80 | High | rsc.org |

| AuCl₃ on CeO₂ | Various Aldehydes | Various Amines | Various Alkynes | - | - | Good to excellent | researchgate.net |

| Gold(III) Salen Complex | Various Aldehydes | Various Amines | Various Alkynes | Water | 40 | Excellent | researchgate.netacs.org |

| NHC-Au(I) Complex | Benzaldehyde | Piperidine | Phenylacetylene | Water | 80 | High | rsc.org |

####### 2.1.1.1.3. Iron-Catalyzed and Other Metal Systems for Tertiary Propargylamines

Iron-Catalyzed Systems: Iron salts, such as iron(III) chloride, have emerged as inexpensive, abundant, and environmentally friendly catalysts for the A³-coupling reaction. researchgate.net A significant advantage of iron catalysis is that the reactions can often be performed under neat (solvent-free) conditions and are generally insensitive to air and moisture, simplifying the experimental procedure. researchgate.net

Other Metal Systems: The scope of metal-catalyzed A³-coupling extends beyond coinage metals and iron. Catalytic systems based on indium, zinc, nickel, cobalt, and iridium have also been successfully developed, showcasing the versatility of this transformation. phytojournal.combeilstein-journals.orgmdpi.com These metals, while used less frequently, provide alternative catalytic activities and selectivities for the synthesis of diverse propargylamines. researchgate.net

| Catalyst | Aldehyde | Amine | Alkyne | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| FeCl₃ | Aliphatic/Aromatic Aldehydes | Secondary Amines | Terminal Alkynes | Neat, in air | High | researchgate.net |

| FePO₄ (mesoporous) | Various Aldehydes | Secondary Amines | Various Alkynes | - | High | researchgate.net |

In recent years, significant efforts have been directed towards developing metal-free A³-coupling protocols to enhance the sustainability and reduce the environmental impact of propargylamine synthesis. phytojournal.comresearchgate.net These methods avoid potential contamination of the final product with metal residues. phytojournal.com

One notable strategy involves the use of ortho-hydroxybenzaldehydes (e.g., salicylaldehyde) as one of the coupling partners. beilstein-journals.org The ortho-hydroxy group is presumed to activate the C-H bond of the terminal alkyne, thereby facilitating the reaction in the absence of a metal catalyst. beilstein-journals.org Another innovative metal-free approach is the decarboxylative A³-coupling, which utilizes alkynoic acids in place of terminal alkynes. acs.org This reaction proceeds under solvent-free conditions, driven by an in situ-formed ortho-quinonoid intermediate that undergoes a concerted decarboxylation with the alkynoic acid. acs.org These metal-free methods represent a significant step towards greener chemical synthesis. nih.govresearchgate.net

| Protocol | Aldehyde Component | Amine Component | Alkyne Component | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde-Mediated | Salicylaldehyde | Morpholine | Phenylacetylene | Solvent-free or Toluene | 85-90 | beilstein-journals.org |

| Decarboxylative A³-Coupling | o-Hydroxybenzaldehydes | Secondary Amines | Alkynoic Acids | Solvent-free | Good | acs.org |

| Dihalomethane as C1 source | - | Secondary Amines | Terminal Alkynes | DCM (solvent and reactant) | Good | nih.gov |

Metal-Free A3-Coupling Protocols

Four-Component and Higher-Order Coupling Reactions

Expanding beyond the three-component A³ coupling, higher-order multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials.

A notable advancement in this area is the development of a five-component reaction that integrates the Petasis borono-Mannich (PBM) reaction with the A³-coupling reaction to synthesize tertiary propargylamines. nih.govrsc.orgscispace.com The PBM reaction is a three-component reaction between an amine, an aldehyde, and an organoboronic acid to form a more substituted amine. organic-chemistry.orgorganic-chemistry.orgnih.govchemrxiv.orgmdpi.com

In this integrated approach, a primary amine, formaldehyde, and an arylboronic acid first undergo a PBM reaction to generate a secondary amine in situ. This newly formed secondary amine then participates in a subsequent A³-coupling reaction with an aldehyde and a terminal alkyne to yield a tertiary propargylamine. rsc.org For the synthesis of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, one could envision a variation where a primary amine is first converted to a secondary methyl amine via the PBM reaction, which then reacts with formaldehyde and o-tolylacetylene.

A proposed mechanism for this five-component reaction, catalyzed by Cu(OAc)₂, involves the initial PBM reaction between a primary amine, formaldehyde, and an arylboronic acid to produce a secondary amine. This secondary amine then reacts with another molecule of formaldehyde to form an iminium ion. Concurrently, the terminal alkyne reacts with the copper catalyst to form a copper acetylide intermediate. The nucleophilic attack of the copper acetylide on the iminium ion furnishes the final tertiary propargylamine product. rsc.org

| Entry | Primary Amine | Aldehyde 1 (PBM) | Boronic Acid | Aldehyde 2 (A³) | Alkyne | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Aniline (B41778) | Formaldehyde | Phenylboronic acid | Formaldehyde | Phenylacetylene | Cu(OAc)₂ | 85 | rsc.org |

| 2 | Benzylamine | Formaldehyde | Phenylboronic acid | Formaldehyde | Phenylacetylene | Cu(OAc)₂ | 78 | rsc.org |

| 3 | Methylamine | Formaldehyde | Phenylboronic acid | Formaldehyde | o-Tolylacetylene | Cu(OAc)₂ | (Illustrative) 80 | - |

C(sp³)-H Functionalization Approaches for Propargylamines

Direct functionalization of C(sp³)-H bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.gov

Metal-Catalyzed Amination of Propargylic C-H Bonds

A powerful method for the synthesis of propargylamines involves the direct amination of propargylic C(sp³)-H bonds. nih.gov Cobalt-based metalloradical catalysis has been shown to be highly effective for the intramolecular amination of propargylic C-H bonds. nih.govcapes.gov.brdntb.gov.uaamanote.com This approach allows for the direct conversion of a C-H bond at the position alpha to the alkyne into a C-N bond.

The reaction typically proceeds under neutral and non-oxidative conditions, demonstrating high chemoselectivity for propargylic C-H bonds. nih.gov While much of the reported work focuses on intramolecular reactions to form cyclic products, the development of intermolecular variants would provide a direct route to acyclic propargylamines like N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine from a suitable propargylic precursor. The catalyst, often a cobalt-porphyrin complex, facilitates the formation of a nitrogen radical from an azide (B81097) precursor, which then abstracts a hydrogen atom from the propargylic position, followed by radical recombination to form the C-N bond. nih.gov

| Entry | Substrate | Catalyst | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Bishomopropargylic sulfamoyl azide | [Co(P1)] | Intramolecular C-H Amination | 95 | nih.gov |

| 2 | N-Bishomopropargylic sulfamoyl azide (tertiary C-H) | [Co(P1)] | Intramolecular C-H Amination | 92 | nih.gov |

Oxidative Functionalization of Tertiary Amines as Precursors

An alternative C-H functionalization strategy involves the oxidative coupling of a tertiary amine with a terminal alkyne. This method is particularly relevant for the synthesis of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, as it can potentially utilize N,N-dimethylaniline or a related tertiary amine as a starting material.

Copper-catalyzed oxidative cross-coupling of N,N-dimethylanilines with terminal alkynes in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH) allows for the construction of propargylamines through the activation of both a C(sp³)-H bond on the methyl group of the amine and the C(sp)-H bond of the alkyne. organic-chemistry.org Metal-organic frameworks (MOFs), such as MOF-199 (a copper-based MOF), have also been employed as heterogeneous catalysts for this transformation. inomar.edu.vn

Another approach involves the use of tertiary amine N-oxides as precursors. A copper(II)-catalyzed oxidative alkynylation of trimethylamine (B31210) N-oxides with alkynes has been developed, which proceeds in the absence of an external oxidant to afford N,N-dimethylpropargylamines. nih.gov This reaction tolerates a variety of functional groups on the alkyne. nih.gov Furthermore, electrooxidative methods have been explored for the C-H/N-H cross-coupling of N,N-dialkylanilines with various amines, showcasing the potential of electrochemical synthesis in this field. nih.gov

| Entry | Amine Precursor | Alkyne | Catalyst | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N,N-Dimethylaniline | Phenylacetylene | CuCl | t-BuOOH | 82 | organic-chemistry.org |

| 2 | N,N-Dimethylaniline | Phenylacetylene | MOF-199 | t-BuOOH | 96 (conversion) | inomar.edu.vn |

| 3 | Trimethylamine N-oxide | o-Tolylacetylene | Cu(OAc)₂ | None | 85 | nih.gov |

| 4 | N-Methylaniline | Phenylacetylene | Cu₂(BDC)₂(DABCO) | t-BuOOH (also as methylating agent) | (Illustrative) 75 | ctu.edu.vn |

Asymmetric Synthesis of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine and Chiral Analogues

The generation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The asymmetric synthesis of propargylamines, including N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine and its chiral analogues, has garnered significant attention due to the prevalence of the propargylamine motif in biologically active compounds. nih.govresearchgate.net This section details the advanced enantioselective catalytic methodologies developed for the production of these valuable chiral building blocks.

Enantioselective Catalytic Methods for Propargylamine Production

The direct synthesis of enantiomerically enriched propargylamines can be achieved through various catalytic strategies. While methodologies specifically detailing the asymmetric synthesis of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine are not extensively documented, a wealth of research on the enantioselective production of the broader class of propargylamines provides a strong foundation for its potential synthesis. Copper-catalyzed reactions are among the most effective and widely studied methods. researchgate.netacs.org

One prominent approach is the three-component coupling of aldehydes, amines, and alkynes, often referred to as the A³ coupling reaction. acs.org The use of a chiral catalyst system, typically a copper(I) salt combined with a chiral ligand, can induce high levels of enantioselectivity. For instance, a copper(I) complex of i-Pr-pybox-diPh has proven to be an efficient catalyst for the one-pot synthesis of propargylamines from a wide variety of aromatic aldehydes, yielding products with excellent enantiomeric excesses (up to 99% ee). acs.org

Another successful strategy involves the copper-catalyzed addition of terminal alkynes to imines or enamines. acs.orgorganic-chemistry.org The reaction between an imine and an alkyne, catalyzed by copper(I)-trifluoromethanesulfonate and a chiral bisimine ligand, can produce optically active propargylamines in high yields and with significant enantioselectivity. acs.org Similarly, a mild, copper(I)/Quinap-catalyzed addition of functionalized alkynes to enamines has been reported to proceed with high yields and up to 90% ee. organic-chemistry.org

More recent advancements include methods that proceed via the direct C-H activation of N-alkylamines. nih.gov A cooperative dual Lewis acid system, employing B(C₆F₅)₃ and a chiral organocopper complex, can facilitate the direct coupling of N-alkylamines with trimethylsilyl (B98337) alkynes, generating a variety of propargylamines with high diastereo- and enantioselectivity without the need for an external oxidant. nih.gov This method is particularly attractive as it avoids the pre-functionalization of the amine starting material. nih.gov

The table below summarizes key findings from various enantioselective catalytic methods applicable to the synthesis of chiral propargylamines.

| Catalyst System | Chiral Ligand | Substrate Scope | Max. Yield (%) | Max. ee (%) |

| Cu(I)-trifluoromethanesulfonate | Bisimine | Imines, Alkylacetylenes | High | 80 |

| CuBr | Quinap | Enamines, Functionalized Alkynes | 98 | 90 |

| Cu(I) Complex | i-Pr-pybox-diPh | Aromatic Aldehydes, Amines, Alkynes | 99 | 99 |

| B(C₆F₅)₃ / Organocopper | Chiral Ligand | N-Alkylamines, Trimethylsilyl Alkynes | High | High |

Stereochemical Control and Chirality Transfer in Propargylamination Reactions

The success of the aforementioned asymmetric syntheses hinges on the principles of stereochemical control and chirality transfer. In these catalytic reactions, the chiral ligand bound to the metal center (typically copper) creates a chiral environment that dictates the facial selectivity of the reaction.

Stereochemical control is the ability to influence the stereochemical outcome of a reaction. youtube.com In the context of A³ coupling, for example, the chiral catalyst coordinates with the alkyne and the in situ-generated imine. The steric and electronic properties of the ligand create a highly organized, chiral transition state. This arrangement favors the approach of the nucleophilic copper-acetylide complex to one specific face of the electrophilic imine, leading to the preferential formation of one enantiomer of the propargylamine product. acs.org The predictability of this control allows for the targeted synthesis of the desired stereoisomer. A transition-state model can often be proposed to explain the stereochemical outcome of the reaction. acs.org

Chirality transfer is the process by which stereochemical information is passed from one chiral entity to another during a chemical reaction. nih.govresearchgate.net In these enantioselective catalytic systems, the chirality originates from the non-racemic ligand. This molecular chirality is transferred to the transient transition state and ultimately to the final product molecule. The efficiency of this transfer determines the enantiomeric excess of the product. The ligand, therefore, acts as a temporary source of chiral information, which is imprinted onto the product without the ligand itself being incorporated into the final structure. This principle is fundamental to asymmetric catalysis and enables the generation of large quantities of a chiral product from a small amount of a chiral catalyst. The introduction of chiral building blocks can induce asymmetry in otherwise centrosymmetric structures, providing an additional level of design in synthesis. nih.gov

Reaction Pathways and Synthetic Utility of N,n Dimethyl N 3 O Tolylprop 2 Ynyl Amine

Cyclization Reactions for Heterocycle Construction from Propargylamines

The construction of heterocyclic rings from propargylamine (B41283) precursors is a cornerstone of modern synthetic chemistry. These reactions, often facilitated by transition metals or proceeding through radical intermediates, provide efficient routes to a diverse array of cyclic structures.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Quinolines, Thiazoles, Oxazoles)

Propargylamines are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles. The specific product formed often depends on the reaction conditions, the catalyst employed, and the substitution pattern of the starting material.

Pyrroles: The Paal-Knorr reaction is a classic method for pyrrole (B145914) synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. While not a direct cyclization of the propargylamine itself, derivatives of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine could potentially be transformed into precursors suitable for this reaction. More direct methods often involve metal-catalyzed cyclizations. For instance, the reaction of primary amines with 1,4-dicarbonyl compounds, which can be masked in other functional groups, is a common strategy. polimi.it Heterogeneous catalysts like CATAPAL 200 have been shown to be effective in the Paal-Knorr synthesis of N-substituted pyrroles from acetonylacetone and primary amines. mdpi.com

Pyridines: The synthesis of pyridines can be achieved through various strategies, including cycloaddition reactions and C-H bond functionalization. For example, rhodium-catalyzed reactions of ketoximes and terminal alkynes provide a route to substituted pyridines. nih.gov While not a direct cyclization of a propargylamine, the alkyne moiety of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine could potentially participate in such transformations.

Quinolines: Quinoline synthesis often involves the cyclization of N-aryl enamines or related intermediates. Metal-free methods, such as those utilizing phosphine (B1218219) catalysis for the annulation of N-tosylated 2-aminoaryl aldehydes and ketones with alkynes, have been developed. mdpi.com Another approach involves the palladium-catalyzed aminocyclization-Heck-type coupling of o-alkynylaniline derivatives to form dehydrotryptophan derivatives, which contain an indole (B1671886) core, a fused pyrrole-benzene system. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method involving the reaction of α-haloketones with thioamides. bepls.com While not a direct cyclization of the propargylamine, derivatives could be functionalized to participate in such reactions. More contemporary, environmentally benign approaches for thiazole synthesis have also been explored. bepls.com

Oxazoles: The synthesis of oxazoles can be achieved through various cyclization strategies. For instance, intramolecular electro-oxidative addition of enamines or amides to nonactivated alkynes can provide access to carbonyl-oxazoles from N-propargyl derivatives.

The following table summarizes various synthetic strategies for nitrogen-containing heterocycles that could potentially be adapted for derivatives of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine.

| Heterocycle | Synthetic Method | Key Reactants | Catalyst/Conditions |

| Pyrrole | Paal-Knorr Reaction | 1,4-Dicarbonyl compound, Primary amine | CATAPAL 200, 60°C |

| Pyridine | Rhodium-Catalyzed Cycloaddition | Ketoxime, Terminal alkyne | [RhCl(coe)2]2, Triisopropyl phosphite |

| Quinoline | Phosphine-Catalyzed Annulation | N-tosylated 2-aminoaryl aldehyde, Alkyne | Phosphine catalyst |

| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide | N/A |

Radical-Mediated Cyclizations Involving Propargylic Systems

Radical cyclizations offer a powerful and complementary approach to the synthesis of heterocyclic compounds from unsaturated precursors like propargylamines. These reactions are typically initiated by the generation of a radical species, which then undergoes an intramolecular addition to the alkyne moiety.

Iminyl radicals, a class of nitrogen-centered radicals, are versatile intermediates for the construction of N-heterocycles. They can be generated under oxidative conditions and participate in cyclization reactions to form a variety of ring systems. For instance, the radical cyclization of N,N-dimethylaniline with N-phenyl maleimide (B117702) illustrates the potential for C-N bond formation via a radical pathway. researchgate.net While this example does not involve a propargylamine, it highlights the feasibility of generating nitrogen-centered radicals from tertiary amines, a structural feature present in N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine.

The success of these cyclizations often depends on the ability to generate the radical selectively and control its subsequent reaction pathway. The specific reaction conditions, including the choice of initiator and solvent, play a crucial role in determining the outcome of the reaction.

Transition Metal-Catalyzed Intramolecular Cyclizations (e.g., Gold, Palladium, Copper)

Transition metal catalysis is a dominant strategy for the intramolecular cyclization of propargylamines, offering high efficiency and selectivity under mild reaction conditions. Gold, palladium, and copper catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the amine.

Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective for the cycloisomerization of various propargylic compounds. For example, gold(I)-catalyzed cycloisomerization of α-aminoallenes, which can be synthesized from propargylamines, leads to the formation of 3-pyrrolines. Gold-catalyzed cascade cyclization of N-propargyl ynamides provides access to functionalized indeno[1,2-c]pyrroles. rsc.org Furthermore, theoretical studies have provided insights into the mechanism of gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines, demonstrating a stepwise process involving cyclization, migration, and substitution. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the synthesis of nitrogen-containing heterocycles through intramolecular amination of alkynes. For instance, palladium-catalyzed intramolecular amination of alkenes can produce dihydropyrrole derivatives. labxing.com Palladium-catalyzed cyclization of 1,6-enynes with disilanes has been utilized to synthesize silyl (B83357) benzofurans, showcasing the versatility of palladium in facilitating complex cyclization-functionalization cascades. rsc.org

Copper-Catalyzed Cyclizations: Copper catalysts provide a cost-effective and efficient means to effect the cyclization of propargylamines. A novel protocol for the construction of fluorescent purine-fused tricyclic products via the intramolecular cyclization of N-propargyl-adenine has been developed using CuBr as the catalyst. nih.gov Copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines offers an effective procedure for the synthesis of substituted N-vinylindoles. rsc.org Additionally, ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles has been shown to be an efficient method for the synthesis of benzimidazoles. nih.gov

The table below provides examples of transition metal-catalyzed intramolecular cyclizations of propargylamine analogues.

| Catalyst System | Substrate Type | Product |

| AuCl | α-Aminoallene | 3-Pyrroline |

| Pd(CH3CN)2Cl2 | Olefinic Tosamide | Dihydropyrrole |

| CuBr | N-Propargyl-adenine | Purine-fused tricycle |

Cycloaddition Reactions of Propargylamines

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, allowing for the rapid assembly of complex architectures from relatively simple starting materials. The alkyne functionality in propargylamines makes them excellent candidates for participation in various cycloaddition processes.

[3+2] Dipolar Cycloadditions in Propargylamine Chemistry

The [3+2] dipolar cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a widely used reaction for the synthesis of five-membered heterocycles. nih.gov In the context of propargylamine chemistry, the alkyne can act as the dipolarophile, reacting with a 1,3-dipole to form a variety of heterocyclic rings.

Related Intramolecular Cycloaddition Pathways for Complex Architectures

Intramolecular cycloaddition reactions provide a powerful strategy for the synthesis of complex, polycyclic molecules in a single step. By tethering the reacting partners, these reactions can proceed with high levels of stereocontrol and efficiency.

While direct examples of intramolecular cycloadditions of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine are not found in the reviewed literature, the principles of such reactions can be applied. For example, the construction of N-heterocycles through the cyclization of tertiary amines is a known strategy. nih.gov Furthermore, the rational design of N-heterocyclic compound classes via the regenerative cyclization of diamines showcases innovative approaches to complex heterocycle synthesis. nih.gov These advanced synthetic methods highlight the potential for designing intramolecular cycloaddition pathways starting from appropriately functionalized derivatives of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine to access novel and complex molecular architectures.

Rearrangement Reactions of Propargylamines

Propargylamines, including N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, are versatile scaffolds in organic synthesis, partly due to their ability to undergo various rearrangement reactions. These transformations often involve the propargyl moiety and provide access to structurally diverse and valuable molecules, such as allenes.

Sigmatropic Rearrangements Involving the Propargyl Moiety (e.g.,organic-chemistry.orgresearchgate.net- andresearchgate.netresearchgate.net-Sigmatropic Shifts)

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a π-system. In the context of propargylamines, the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement is particularly prominent, providing a powerful method for the synthesis of allenes. thieme-connect.comnih.gov This transformation typically proceeds through an ammonium (B1175870) ylide intermediate.

For N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, the process would be initiated by the quaternization of the tertiary amine nitrogen with an alkylating agent, such as methyl triflate (MeOTf), to form a quaternary ammonium salt. Subsequent treatment with a base (e.g., potassium tert-butoxide, t-BuOK) facilitates deprotonation at one of the N-methyl groups, generating a transient ammonium ylide. This ylide intermediate then readily undergoes a organic-chemistry.orgresearchgate.net-sigmatropic rearrangement, where a new carbon-carbon bond is formed between the original ylidic carbon and the terminal carbon of the alkyne, with concomitant cleavage of the C-N bond. This sequence results in the formation of a substituted allenylamine. researchgate.net This one-pot, two-step procedure is atom-economical and often proceeds without the need for transition metal catalysts. researchgate.net

While the researchgate.netresearchgate.net-sigmatropic rearrangement (or aza-Claisen rearrangement) is also a key transformation for propargylic systems, it typically requires the nitrogen to be part of a vinyl amine or a similar structure. rsc.org However, derivatization of the parent propargylamine could open pathways to such rearrangements. For instance, conversion of the alkyne to a propargyl vinyl ether allows for a subsequent researchgate.netresearchgate.net-rearrangement to yield allenic aldehydes or ketones. nih.gov

The table below summarizes the key aspects of the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement as it applies to the title compound.

| Reaction Type | Key Intermediates | Reagents | Product Class | Proposed Transformation |

|---|---|---|---|---|

| organic-chemistry.orgresearchgate.net-Sigmatropic Rearrangement | Quaternary Ammonium Salt, Ammonium Ylide | 1. Alkylating Agent (e.g., MeOTf) 2. Base (e.g., t-BuOK) | Allenylamines | N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine → 2-methyl-5-(o-tolyl)hexa-3,4-dien-2-amine |

Further Chemical Transformations of the Alkyne and Amine Functionalities

Beyond rearrangements, the distinct alkyne and amine functionalities of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine allow for a wide array of chemical transformations, enabling its use as a versatile building block in molecular synthesis.

Hydroarylation Reactions Utilizing the Alkyne Motif

Hydroarylation involves the addition of an aryl C-H bond across a carbon-carbon multiple bond. The terminal alkyne in N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine serves as an excellent substrate for such reactions, which can proceed via either intermolecular or intramolecular pathways, often mediated by transition metal catalysts.

Intermolecular Hydroarylation: In this process, an external arene adds across the alkyne triple bond. Catalysts based on palladium, platinum, gold, or ruthenium are commonly employed. acs.orgacs.org The reaction of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine with an arene (e.g., benzene (B151609) or toluene) in the presence of a suitable catalyst system, such as Pd(OAc)₂ in trifluoroacetic acid (TFA), would be expected to yield a vinyl amine derivative. The regioselectivity of the addition (i.e., whether the aryl group adds to the terminal or internal carbon of the original alkyne) is a critical aspect and is influenced by the catalyst, ligands, and substrate electronics. acs.org Diastereodivergent methods have been developed that allow for the selective synthesis of either E or Z isomers from the same starting materials by altering reaction conditions. nih.gov

Intramolecular Hydroarylation: If the propargylamine contains an appropriately positioned aryl group on the nitrogen atom, intramolecular hydroarylation can occur to form nitrogen-containing heterocycles. For example, N-aryl propargylamines are known to undergo gold-catalyzed intramolecular hydroarylation in a tandem sequence to construct tetrahydroquinolines. organic-chemistry.orgacs.orgacs.orgnih.gov While the title compound lacks an N-aryl group, a synthetic analogue such as N-methyl-N-(3-o-tolylprop-2-ynyl)aniline would be a prime candidate for this type of cyclization.

| Reaction Type | Catalyst/Reagents | Reactant | Product Class | Proposed Transformation |

|---|---|---|---|---|

| Intermolecular Hydroarylation | Pd(II) or Pt(II) / TFA | Arene (e.g., Benzene) | Vinyl Amines | Addition of benzene across the alkyne to form a substituted styryl amine. |

| Intramolecular Hydroarylation (on N-Aryl analogue) | Gold(I) Catalyst (e.g., XPhosAuNTf₂) | N/A (Cyclization) | Tetrahydroquinolines | Cyclization of an N-aryl analogue to form a heterocyclic ring system. |

Functionalization at the Terminal Alkyne Position and Amine Nitrogen

Both the terminal alkyne and the tertiary amine are sites of high reactivity, allowing for selective functionalization.

Reactions at the Terminal Alkyne: The proton on the sp-hybridized carbon is weakly acidic and can be removed by a suitable base to form a terminal acetylide. This acetylide acts as a potent carbon nucleophile, enabling a variety of C-C bond-forming reactions. acs.org

Coupling Reactions: The terminal alkyne can participate in classic coupling reactions. For instance, the Sonogashira coupling with aryl or vinyl halides, catalyzed by palladium and copper, would yield a disubstituted alkyne. Similarly, the Glaser coupling (oxidative homocoupling) would produce a symmetrical 1,3-diyne.

Addition to Electrophiles: The lithium or magnesium acetylide, generated by treatment with an organolithium reagent or Grignard reagent, can react with a wide range of electrophiles, including aldehydes, ketones, and epoxides, to introduce new functional groups. acs.org

A³ Coupling (Aldehyde-Alkyne-Amine): While the title compound is itself a product of such a reaction, its terminal alkyne can react with a different aldehyde and a primary or secondary amine in a metal-catalyzed (often copper or gold) A³ coupling to form a new, more complex propargylamine. organic-chemistry.orgresearchgate.net

Reactions at the Amine Nitrogen: The lone pair of electrons on the tertiary amine nitrogen atom makes it both basic and nucleophilic.

Salt Formation: As a base, the amine will react readily with acids to form a water-soluble quaternary ammonium salt.

N-Oxide Formation: Oxidation with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide, a useful intermediate in its own right.

Quaternization: The amine can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction is the first step in the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement pathway described in section 3.3.1. researchgate.netmnstate.edu

| Functional Group | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Aryl Halide, Pd/Cu Catalyst, Base | Disubstituted Alkynes |

| Deprotonation/Alkylation | 1. Base (e.g., n-BuLi) 2. Electrophile (e.g., Aldehyde) | Propargylic Alcohols | |

| A³ Coupling | Aldehyde, Amine, Cu(I) Catalyst | New Propargylamines | |

| Amine Nitrogen | N-Oxidation | m-CPBA or H₂O₂ | N-Oxides |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salts |

Mechanistic Studies and Theoretical Chemistry of N,n Dimethyl N 3 O Tolylprop 2 Ynyl Amine Transformations

Elucidation of Reaction Mechanisms in Propargylamine (B41283) Synthesis

The synthesis of propargylamines, including N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, is most prominently achieved through the A³-coupling reaction, a three-component condensation of an aldehyde, an alkyne, and an amine. nih.gov Understanding the mechanism of this reaction is key to controlling its outcome and efficiency.

The generally accepted mechanism for the A³-coupling reaction involves a series of catalytic steps. nih.govmdpi.com The reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly effective. nih.govnih.gov The process commences with the in situ formation of an iminium ion from the condensation of the secondary amine (dimethylamine) and an aldehyde. rsc.org Concurrently, the metal catalyst activates the terminal alkyne (o-tolylacetylene) to form a metal acetylide intermediate. nih.govosti.gov The crucial carbon-carbon bond-forming step then occurs through the nucleophilic attack of the metal acetylide on the electrophilic iminium ion. rsc.orgosti.gov This step results in the formation of the propargylamine product, N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, and regeneration of the active catalyst, allowing it to re-enter the catalytic cycle. rsc.orgosti.gov

The reaction pathway can be summarized as follows:

Iminium Ion Formation: Dimethylamine reacts with an aldehyde (e.g., formaldehyde (B43269) or another aldehyde, depending on the specific synthesis) to form a dimethylaminium ion.

Metal Acetylide Formation: The catalyst (e.g., a Cu(I) salt) reacts with o-tolylacetylene to form a copper(I) acetylide. nih.govosti.gov

Nucleophilic Addition: The copper(I) acetylide attacks the iminium ion. osti.gov

Product Formation and Catalyst Regeneration: The resulting intermediate is protonated to yield the final propargylamine product and regenerate the metal catalyst. osti.gov

| Step | Reactants | Intermediates | Product |

| 1 | Dimethylamine, Aldehyde | Iminium ion | - |

| 2 | o-Tolylacetylene, Metal Catalyst | Metal acetylide | - |

| 3 | Iminium ion, Metal acetylide | Propargylamine-metal complex | - |

| 4 | Propargylamine-metal complex, Proton source | - | N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine |

The choice of catalyst is critical in the A³-coupling reaction, influencing both the reaction rate and selectivity. nih.govnih.gov Late transition metals such as copper, gold, and silver are commonly employed. mdpi.com These metals facilitate the C-H activation of the terminal alkyne, making the alkyne proton more acidic and susceptible to deprotonation by the amine present in the reaction mixture. osti.gov The metal-alkyne π-complex is a key transient intermediate in this activation process. rsc.org

The catalyst not only activates the alkyne but can also play a role in the stability and reactivity of the iminium ion. The coordination of the metal to the reactants can influence the stereochemical outcome of the reaction, particularly when chiral ligands are used in asymmetric synthesis. osti.gov The nature of the metal and its ligands dictates the electronic and steric environment of the reaction, thereby controlling the formation of byproducts and enhancing the yield of the desired propargylamine. nih.gov Within the era of "dual" catalytic metallaphotoredox catalysis, the use of 3d transition metal-based catalysts has seen a significant resurgence. nih.gov These catalysts enable single-electron transfer (SET) pathways and radical-centered coupling reactions by carefully controlling their available redox states. nih.gov

Mechanistic Pathways in Cyclization and Rearrangement Reactions of Propargylamines

Propargylamines, including N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, are versatile intermediates for the synthesis of a variety of nitrogen-containing heterocyclic compounds through cyclization and rearrangement reactions. nih.govwikipedia.org The mechanistic pathways of these transformations can be complex, often involving a choice between ionic and radical routes.

The cyclization of propargylamines can proceed through either ionic or radical mechanisms, depending on the reaction conditions and the nature of the substrates and catalysts. wikipedia.orgacs.org

Ionic Pathways: In the presence of Lewis or Brønsted acids, or transition metal catalysts, ionic mechanisms are often favored. researchgate.net For instance, palladium-catalyzed cyclization of propargylamines can lead to the formation of quinolines. mdpi.comnih.gov The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, which enhances its electrophilicity. wikipedia.org Subsequent intramolecular nucleophilic attack by the aniline (B41778) nitrogen atom leads to the cyclized product. wikipedia.org

Radical Pathways: Radical cyclizations offer an alternative route to heterocyclic structures. acs.org These reactions are typically initiated by radical initiators or through photoredox catalysis. researchgate.net For example, the radical cyclization of N,N-dimethylaniline derivatives has been reported. researchgate.net In the context of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, a radical mechanism could be initiated by the abstraction of a hydrogen atom, leading to a radical intermediate that can then undergo intramolecular cyclization onto the alkyne. acs.org The choice between a 5-exo or 6-endo cyclization would depend on the stability of the resulting radical and the geometric constraints of the transition state. acs.org

| Mechanism Type | Initiator/Catalyst | Key Intermediates | Typical Products |

| Ionic | Lewis/Brønsted acids, Transition metals | Carbocations, Metal-complexes | Quinolines, Indoles |

| Radical | Radical initiators, Photoredox catalysts | Carbon-centered radicals | Pyrrolidines, Piperidines |

The stereochemistry of cyclization and rearrangement reactions of propargylamines is a critical aspect, particularly in the synthesis of chiral molecules with biological activity. The mechanism of the reaction directly influences the stereochemical outcome.

In ionic, metal-catalyzed reactions, the use of chiral ligands on the metal center can induce asymmetry in the product. osti.gov The chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The stereochemistry of the starting propargylamine can also be transferred to the product in a stereospecific manner.

In radical cyclizations, the stereochemical control can be more challenging to achieve. However, the use of chiral auxiliaries or chiral catalysts that can interact with the radical intermediates has been shown to be effective in some cases. The stereochemical outcome is often determined by the conformation of the radical intermediate at the moment of cyclization, which can be influenced by steric and electronic factors. The development of asymmetric catalytic 1,2-rearrangements has been a significant advancement for constructing important stereocenters and building blocks. nih.gov

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry and quantum mechanical calculations have become indispensable tools for investigating the mechanisms of complex organic reactions. These methods provide detailed insights into the electronic structure, energetics, and dynamics of reacting molecules, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most favorable reaction pathway. For instance, DFT studies have been employed to investigate the dimerization of [n]-cyclacenes, revealing that this process is highly exothermic, indicating the reactive nature of these compounds despite their aromatic character.

In the context of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine transformations, computational studies can be used to:

Elucidate the A³-Coupling Mechanism: Calculate the activation barriers for different proposed mechanistic steps to determine the rate-determining step and the role of the catalyst.

Investigate Cyclization Pathways: Compare the energetics of ionic versus radical cyclization pathways to predict which mechanism will be favored under specific reaction conditions.

Predict Stereochemical Outcomes: Model the transition states for the formation of different stereoisomers to understand the origin of stereoselectivity in asymmetric reactions.

Rationalize Experimental Observations: Theoretical studies can help to explain unexpected experimental results, such as the formation of unusual products or the observation of specific kinetic phenomena. For example, a theoretical study on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines successfully rationalized the kinetic experimental observation that the final product is formed only after the complete conversion of the starting material to an intermediate, even though the formation of the intermediate is the rate-limiting step. nih.gov

| Computational Method | Application in Studying Propargylamine Transformations | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reaction outcomes. | Transition state geometries, activation energies, reaction pathways. |

| Ab initio methods | High-accuracy calculations of electronic structure and properties. | Detailed electronic information, benchmarking for DFT methods. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Conformational analysis, solvent effects, reaction dynamics. |

Density Functional Theory (DFT) for Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of organic reactions, including those involving propargylamines. mdpi.com This computational method allows for the detailed investigation of reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are critical for understanding reaction kinetics and feasibility. researchgate.net

In the context of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine transformations, such as cyclization or addition reactions, DFT calculations can map out the potential energy surface of the reaction. This process involves calculating the energy of the molecule as it transforms from reactant to product. Key points on this surface, including energy minima (reactants, intermediates, products) and saddle points (transition states), are located and characterized.

The study of transition states is particularly crucial. By analyzing the geometry and energy of a transition state, chemists can understand the bonding changes that occur during the rate-determining step of a reaction. For instance, in a metal-catalyzed cyclization, DFT can model the coordination of the alkyne moiety to the metal center, the subsequent nucleophilic attack, and the final reductive elimination or protonolysis steps. mdpi.comrsc.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction barrier, indicating how fast the reaction is likely to proceed.

Table 1: Example of DFT-Calculated Activation Energies for a Hypothetical Reaction Pathway This interactive table provides hypothetical data illustrating how DFT can be used to compare different potential mechanisms for a chemical transformation.

| Proposed Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Pathway A | Intramolecular Cyclization | 22.5 |

| Pathway B | Intermolecular Addition | 31.2 |

| Pathway C | Metal-Assisted Isomerization | 18.9 |

The data in the table, though hypothetical, illustrates how DFT calculations can differentiate between competing reaction mechanisms. In this example, Pathway C would be identified as the most kinetically favorable route due to its lower activation energy barrier. Such insights are invaluable for optimizing reaction conditions and guiding synthetic strategy.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Propargylamine Reactions

Beyond mechanism elucidation, DFT calculations are highly effective in predicting the reactivity and selectivity of chemical reactions. For a molecule like N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, which possesses multiple reactive sites (the alkyne, the aromatic ring, and the amine), predicting the outcome of a reaction can be challenging.

Reactivity: The reactivity of different parts of the molecule can be assessed by calculating various electronic properties, such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. These parameters help identify the most nucleophilic and electrophilic sites, thereby predicting how the molecule will interact with different reagents.

Regioselectivity: In reactions where a reagent can add to multiple positions, such as the two carbons of the alkyne, DFT is used to determine the preferred site of attack. This is achieved by calculating the energies of the transition states for all possible regioisomeric pathways. The pathway with the lowest activation energy will correspond to the major product observed experimentally. rsc.org For example, in the hydroamination of the propargylamine, DFT can predict whether the nucleophile will add to the internal or terminal carbon of the alkyne. Distortion-interaction analysis within the DFT framework can further reveal that regioselectivity is often influenced by steric effects during the key bond-forming step. rsc.org

Stereoselectivity: Many chemical transformations can produce multiple stereoisomers. DFT modeling can predict which stereoisomer will be preferentially formed by comparing the energies of the diastereomeric transition states. A lower transition state energy implies a faster reaction rate and, consequently, a higher yield of that particular stereoisomer. This is especially important in the synthesis of chiral molecules, where controlling stereochemistry is paramount. nih.gov

Table 2: Hypothetical DFT Prediction of Regioselectivity in an Addition Reaction This interactive table shows example data for predicting the major product in a reaction with two possible outcomes based on transition state energy calculations.

| Regioisomeric Transition State | Steric Hindrance | Electronic Stabilization | Relative Energy (kcal/mol) | Predicted Product Ratio |

| Attack at Cα (internal) | Moderate | High | 0.0 | >95% (Major) |

| Attack at Cβ (terminal) | Low | Moderate | +3.5 | <5% (Minor) |

These predictive capabilities allow chemists to design experiments more efficiently, screen potential catalysts computationally, and understand the fundamental factors that control reaction outcomes. nih.gov

Conformational Analysis and Molecular Modeling of Propargylamine Structures

The three-dimensional structure, or conformation, of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine plays a significant role in its physical properties and chemical reactivity. Molecular modeling techniques, often coupled with quantum chemical calculations like DFT, are used to perform a thorough conformational analysis.

The process begins by identifying all possible low-energy conformations (rotamers) that arise from rotation around single bonds, such as the bond connecting the tolyl group to the propargyl chain and the C-N bonds. Each stable conformer corresponds to a minimum on the potential energy surface. By calculating the relative energies of these conformers, it is possible to determine their populations at a given temperature using the Boltzmann distribution.

This analysis provides critical information about the molecule's preferred shape in solution or in the gas phase. researchgate.net The accessibility of the reactive alkyne and amine functional groups can be highly dependent on the molecular conformation. For instance, certain conformations might sterically hinder the approach of a reagent to the alkyne, while others might facilitate it. In reactions involving intramolecular processes, the distance and orientation between reacting groups are dictated by the conformational preferences of the molecule, directly impacting the reaction rate. mdpi.com

Table 3: Example of Relative Energies for Stable Conformers of a Propargylamine This interactive table presents hypothetical data from a conformational analysis, showing the relative stability of different 3D arrangements of the molecule.

| Conformer | Dihedral Angle (Aryl-C-C≡C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| 1 (Anti-periplanar) | 178° | 0.00 | 75% |

| 2 (Syn-periplanar) | 5° | 2.10 | 3% |

| 3 (Gauche) | 65° | 1.25 | 22% |

Understanding the conformational landscape is also essential for interpreting experimental data, such as NMR spectra, where the observed chemical shifts and coupling constants are an average over the populated conformations. researchgate.net By correlating calculated NMR parameters for specific conformers with experimental spectra, researchers can validate their computational models and gain a deeper understanding of the molecule's dynamic behavior.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl N 3 O Tolylprop 2 Ynyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HSQC, HMBC, NOESY) data for Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine could be located in the searched scientific literature and databases. Therefore, a definitive structural elucidation, including connectivity and stereochemistry, based on these techniques cannot be provided.

Mass Spectrometry (MS) Techniques

Information regarding the high-resolution mass spectrometry (HRMS) for exact mass determination and the analysis of fragmentation patterns for structural confirmation of this compound is not present in the available resources.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Experimental data from Infrared (IR) and Raman spectroscopy, which would provide insights into the vibrational modes of the functional groups present in this compound, were not found during the extensive literature search.

Characteristic Vibrational Frequencies of Alkyne and Amine Functionalities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insight into the functional groups present in a molecule. For N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, the most distinct vibrations are associated with the alkyne and amine moieties.

Alkyne Functionality: The terminal alkyne group (–C≡C–H) gives rise to two characteristic vibrational modes:

C≡C Stretching: The carbon-carbon triple bond stretch is typically observed in the range of 2100-2260 cm⁻¹. orgchemboulder.com In IR spectra, this band is often weak due to the low polarity of the triple bond. libretexts.org However, it produces a strong and clear signal in Raman spectra, making it an excellent probe for this functional group. nih.gov For aromatic and π-conjugated alkynes, the Raman signal can be exceptionally strong. nih.gov The precise frequency is sensitive to the local electronic environment and can be influenced by solvent polarity. nih.gov

≡C–H Stretching: The stretch of the hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne produces a sharp, narrow band around 3300 cm⁻¹. orgchemboulder.comlibretexts.org

Amine Functionality: As a tertiary amine, N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine lacks N–H bonds. Consequently, it will not exhibit the N–H stretching or bending vibrations that are characteristic of primary and secondary amines. libretexts.orgorgchemboulder.com The key vibrational mode for the tertiary amine group is:

C–N Stretching: The stretching vibrations of the carbon-nitrogen bonds in aliphatic tertiary amines typically appear as weak or medium intensity bands in the 1020-1250 cm⁻¹ region of the IR spectrum. orgchemboulder.com Computational studies on tertiary amines help in identifying these characteristic frequencies. dtic.mil

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Terminal Alkyne | –C≡C– Stretch | 2100 - 2260 | Weak | Strong |

| Terminal Alkyne | ≡C–H Stretch | 3270 - 3330 | Medium-Strong, Sharp | Medium |

| Tertiary Amine | C–N Stretch | 1020 - 1250 | Weak - Medium | Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium - Strong | Medium - Strong |

| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium, Sharp | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique would provide unequivocal structural validation for N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine and its derivatives, confirming connectivity and stereochemistry. acs.org

A single-crystal X-ray diffraction (SCXRD) experiment on a suitable crystal of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine would yield a wealth of structural information. carleton.edu The analysis provides the precise coordinates of each atom in the unit cell, which allows for the accurate determination of bond lengths, bond angles, and torsion angles.

For a chiral molecule like this, SCXRD is a powerful tool for determining the absolute configuration of a specific enantiomer, provided a heavy atom is present or by using specific crystallographic techniques. The resulting data would allow for a detailed comparison of the molecule's geometry with theoretical models and related structures.

Below is a table of representative crystallographic parameters for a related organic compound, demonstrating the type of data obtained from an SCXRD analysis.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.945(2) |

| b (Å) | 11.231(3) |

| c (Å) | 13.567(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1211.0(5) |

| Z | 4 |

| Data for (E)-4-methyl-2-((o-tolylimino)methyl)phenol, an example of a related o-tolyl containing compound. researchgate.net |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in Understanding these interactions is crucial for crystal engineering and predicting the physical properties of a solid. mdpi.comrsc.org For N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, several types of non-covalent interactions would be expected to dictate its solid-state architecture.

Key potential interactions include:

π-π Stacking: The aromatic o-tolyl group can interact with neighboring aromatic rings through π-π stacking. These interactions can lead to various packing motifs such as herringbone, lamellar, or columnar arrangements. nih.gov

C–H···π Interactions: Hydrogen atoms from the methyl groups or the aromatic ring can interact with the π-systems of the alkyne or the tolyl group of an adjacent molecule. rsc.org C–H···π(alkyne) interactions are recognized as significant forces in the packing of terminal alkynes. researchgate.net

Analysis of the crystal structure using tools like Hirshfeld surface analysis can quantify and visualize these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Since the propargylamine (B41283) backbone can be a center of chirality, chiroptical techniques are essential for characterizing the enantiomers of N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine. Circular Dichroism (CD) spectroscopy is a primary method for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This allows for the qualitative identification of enantiomers and, with calibration, the quantitative determination of enantiomeric excess (ee). nih.govutexas.edu

The CD spectrum is highly sensitive to the molecule's conformation and electronic structure. For N,N-Dimethyl-N-(3-o-tolylprop-2-ynyl)amine, electronic transitions associated with the o-tolyl aromatic chromophore would likely give rise to distinct signals (Cotton effects) in the UV region. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center. rsc.org In some cases, multi-component assemblies can be used to generate distinct CD signals for chiral amines, enhancing the ability to differentiate between enantiomers. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine, and what methodological considerations apply to its alkylation steps?

- Answer : Three primary methods are suitable for synthesizing tertiary amines like this compound:

- (i) Alkylation of sulfonamide derivatives of primary amines (yields 2º-amines).

- (ii) Reduction of alkyl imines or dialkyl iminium salts (yields 2º/3º-amines).

- (iii) Reduction of amide derivatives of 1º/2º-amines (yields 2º/3º-amines).

For alkylation (method i), use sulfonamide protecting groups to direct regioselectivity. Monitor reaction parameters (e.g., solvent polarity, temperature) to prevent over-alkylation. Method iii is preferred for tertiary amine synthesis due to better steric control .

Q. Which spectroscopic techniques are critical for characterizing the tertiary amine group in this compound, and how should experimental parameters be optimized?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Focus on splitting patterns of methyl groups adjacent to the propargyl moiety (δ ~2.2–2.8 ppm for N-methyl protons).

- FT-IR : Confirm N–H absence (no peaks ~3300 cm⁻¹) to verify tertiary amine formation.

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to detect molecular ion peaks and fragmentation patterns.

Optimize solvent choice (e.g., deuterated chloroform for NMR) and sample purity (>95% by GC, as per purity standards in related amine analyses) .

Q. What safety protocols are essential when handling propargylamine derivatives like this compound during prolonged experiments?

- Answer : Critical protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste Management : Segregate toxic waste (e.g., reaction byproducts) and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate the compound’s stability under varying pH conditions, and what statistical models are appropriate for analyzing degradation kinetics?

- Answer :

- Experimental Design : Adopt a split-split plot design (as used in agricultural chemistry studies):

- Main plots : pH levels (e.g., 2, 7, 12).

- Subplots : Temperature gradients (e.g., 25°C, 37°C).

- Sub-subplots : Time intervals (0, 24, 48 hours).

- Analysis : Use mixed-effects models to account for hierarchical variance across pH, temperature, and time. Replicate experiments 4x (n=5 samples per group) to ensure statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.